
3-Methyl-4-propylfuran-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-propylfuran-2,5-dione is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes methyl and propyl substituents at the 3 and 4 positions, respectively. It is used in various chemical and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-propylfuran-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of acid catalysts . Another method includes the use of palladium-catalyzed cross-coupling reactions to form the furan ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using cost-effective catalysts and reagents. The process is optimized for high yield and purity, ensuring that the compound meets industrial standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-4-propylfuran-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various carboxylic acids and other derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions
Major Products: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted furans, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-propylfuran-2,5-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyl-4-propylfuran-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. Specific pathways and targets are still under investigation, but its ability to undergo electrophilic substitution suggests it may interact with nucleophilic amino acids in proteins .
Vergleich Mit ähnlichen Verbindungen
Maleic Anhydride (Furan-2,5-dione): Similar in structure but lacks the methyl and propyl substituents.
Furfural: Another furan derivative used in the production of chemicals and as a solvent.
5-Hydroxymethylfurfural: A furan derivative with applications in the production of bio-based chemicals.
Uniqueness: 3-Methyl-4-propylfuran-2,5-dione is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s solubility, boiling point, and reactivity, making it suitable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C8H10O3 |
|---|---|
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
3-methyl-4-propylfuran-2,5-dione |
InChI |
InChI=1S/C8H10O3/c1-3-4-6-5(2)7(9)11-8(6)10/h3-4H2,1-2H3 |
InChI-Schlüssel |
YYKCBSMIPLOYJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=O)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



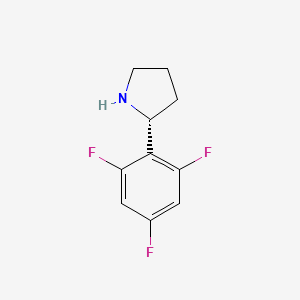
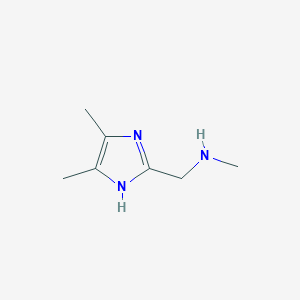
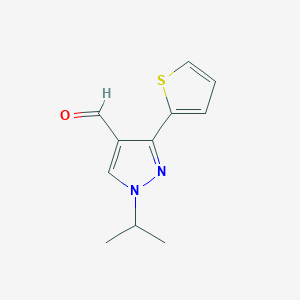
![2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol](/img/structure/B13326789.png)
![2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13326791.png)
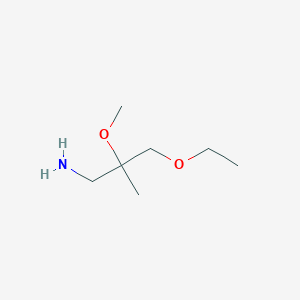
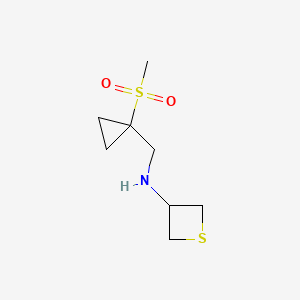


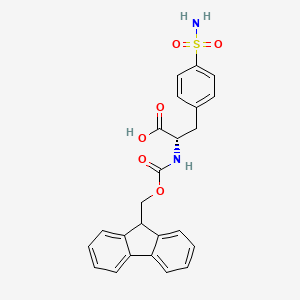
![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine](/img/structure/B13326828.png)

![2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol](/img/structure/B13326834.png)
